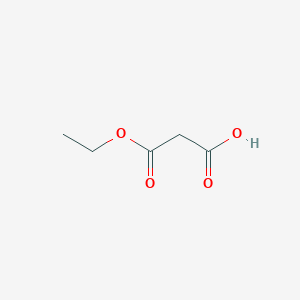

Ethyl hydrogen malonate

Descripción general

Descripción

Ethyl hydrogen malonate (monoethyl malonate, CAS 1071-46-1) is a derivative of malonic acid where one carboxylic acid group is esterified with ethanol, resulting in the structure CH₂(CO₂H)(CO₂Et). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and heterocyclic compounds . Its bifunctional nature—combining a reactive carboxylic acid and an ethyl ester—enables diverse reactivity, such as enolate formation and participation in condensation reactions.

Métodos De Preparación

Selective Monohydrolysis of Diethyl Malonate

The most widely adopted method for synthesizing ethyl hydrogen malonate involves the selective monohydrolysis of diethyl malonate. This approach is favored for its environmental benignity, scalability, and operational simplicity .

Reaction Mechanism and Conditions

The process leverages controlled hydrolysis under alkaline conditions to cleave one ester group while preserving the other. Key parameters include:

-

Base Selection : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions.

-

Co-Solvents : Ethanol or methanol to enhance solubility and reaction homogeneity.

-

Temperature : 25–40°C to prevent over-hydrolysis.

-

Reaction Time : 4–6 hours for near-quantitative conversion .

Optimization Insights

A study demonstrated that using 1.1 equivalents of NaOH in a water-ethanol (3:1 v/v) system at 30°C achieved 95% yield with >99% purity. The absence of hazardous by-products and minimal solvent waste underscores its suitability for industrial applications .

Table 1: Optimization of Monohydrolysis Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Base (Equivalents) | NaOH (1.1 eq) | 95 | >99 |

| Co-Solvent | Ethanol (25% v/v) | 93 | 98 |

| Temperature | 30°C | 95 | >99 |

| Reaction Time | 5 hours | 94 | 98 |

Direct Partial Esterification of Malonic Acid

While less common industrially, partial esterification of malonic acid with ethanol offers an alternative route. This method requires stringent control to avoid over-esterification:

Reaction Protocol

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Molar Ratio : Malonic acid to ethanol at 1:1.2 to limit diethyl malonate formation.

-

Temperature : Reflux conditions (78–80°C) with continuous water removal (e.g., Dean-Stark trap).

Challenges and Mitigation

-

Side Reactions : Diethyl malonate formation is minimized by incremental ethanol addition and real-time pH monitoring.

-

Purification : Fractional distillation under reduced pressure (3–5 mmHg) isolates the monoester .

Table 2: Partial Esterification Performance Metrics

| Condition | Outcome |

|---|---|

| Catalyst (H₂SO₄) | 85% conversion |

| Ethanol Stoichiometry | 1:1.2 (acid:alcohol) |

| Distillation Purity | ≥98% |

Industrial-Scale Production Innovations

Large-scale manufacturing prioritizes cost efficiency and sustainability. Continuous flow reactors have emerged as a superior alternative to batch processes:

Flow Reactor Advantages

-

Enhanced Heat Transfer : Mitigates thermal degradation.

-

Reduced Residence Time : 20–30 minutes vs. hours in batch systems.

Case Study: Pilot Plant Implementation

A facility adopting flow chemistry reported a 40% reduction in energy consumption and 90% solvent recovery, aligning with green chemistry principles .

Critical Analysis of Methodologies

Monohydrolysis vs. Partial Esterification

| Criteria | Monohydrolysis | Partial Esterification |

|---|---|---|

| Yield | 95% | 85% |

| Purity | >99% | 98% |

| Scalability | Excellent | Moderate |

| Environmental Impact | Low (aqueous base) | Moderate (acid waste) |

The monohydrolysis method outperforms esterification in yield, purity, and sustainability, making it the preferred choice for high-volume production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl hydrogen malonate undergoes various chemical reactions, including:

Alkylation: The enolate form of this compound can react with alkyl halides to form substituted malonates.

Condensation Reactions: It participates in Knoevenagel condensation with aldehydes to form α,β-unsaturated compounds.

Acylation: It can be used as an acylating agent in the presence of catalysts.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium tert-butoxide.

Solvents: Ethanol, chloroform, water.

Catalysts: Manganese(III) acetate for carbolactonization reactions.

Major Products:

Substituted Malonates: Formed through alkylation.

α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.

Gamma-Lactones: Formed through carbolactonization of olefins.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl hydrogen malonate has diverse applications across several fields:

Organic Synthesis

- Tetramic Acids : It is a key reactant in the synthesis of tetramic acids through the Dieckmann ring closure process. Tetramic acids are important intermediates in organic synthesis due to their biological activities, including antibacterial and antifungal properties .

- Knoevenagel Condensation : The compound is extensively used in Knoevenagel condensation reactions with aldehydes, leading to the formation of α,β-unsaturated carbonyl compounds, which are crucial in synthesizing pharmaceuticals and natural products .

Medicinal Chemistry

- Antitumor Activity : this compound has been identified in extracts from the Hericium erinaceus mushroom, which shows promising antitumor effects in preclinical studies involving tumor-bearing mice.

- Potential Therapeutics : It is involved in the development of indole glyoxylamides, which have potential applications in treating prion diseases .

Biochemical Research

- Metabolic Studies : The compound has been shown to impair mitochondrial transport processes in brain cells, making it a valuable tool for studying metabolic pathways and mitochondrial function .

- Enzyme Interactions : this compound participates in various enzymatic reactions, providing insights into biochemical mechanisms and pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Gamma-Lactones Production : It serves as a precursor for gamma-lactones via intermolecular carbolactonization reactions, which are valuable in the fragrance and flavor industries .

- Chemical Manufacturing : The compound's reactivity allows it to be used as an acylation agent in the synthesis of various organic compounds .

Case Study 1: Synthesis of Tetramic Acids

Research has demonstrated that using this compound as a precursor for tetramic acids can yield compounds with significant antibacterial properties. In one study, various derivatives were synthesized and tested against common bacterial strains, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Antitumor Effects of Hericium erinaceus Extract

A study involving the administration of Hericium erinaceus extract containing this compound to tumor-bearing mice revealed a marked reduction in tumor size compared to control groups. This suggests that compounds derived from this mushroom may offer new avenues for cancer treatment.

Mecanismo De Acción

The mechanism of action of ethyl hydrogen malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution with various electrophiles, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the ester and carboxylic acid groups, which stabilize the enolate ion through resonance.

Comparación Con Compuestos Similares

Key Properties :

- Acidity : Ethyl hydrogen malonate has moderate acidity (pKa ~13 for analogous malonate esters), weaker than ethyl acetoacetate (pKa 11) but stronger than simple esters like diethyl malonate (pKa 13) .

- Conformation : Computational studies indicate that the hydrogen malonate anion forms intramolecular hydrogen bonds, stabilizing planar conformations critical for reactivity .

- Applications : Used in synthesizing c-MET inhibitors (anticancer agents) , aroma compounds in honey , and as a precursor in polymer chemistry .

Diethyl Malonate (CH₂(CO₂Et)₂)

- Structure : Fully esterified malonic acid.

- Acidity : pKa ~13, less acidic than ethyl acetoacetate due to the absence of a β-keto group .

- Reactivity: Forms stable enolates for nucleophilic additions (e.g., Knoevenagel condensations) . Unlike this compound, its lack of a free carboxylic acid limits direct acid-catalyzed reactions.

- Applications: Key in synthesizing heterocycles (e.g., pyrazoles ) and fragrances. Notably, diethyl malonate lacks odorant activity in glomerular brain regions, unlike monoethyl esters like ethyl caproate .

Data Table 1: Acidic Properties of Malonate Derivatives

| Compound | pKa | Key Functional Groups |

|---|---|---|

| This compound | ~13* | CO₂H, CO₂Et |

| Diethyl malonate | 13 | CO₂Et (two esters) |

| Ethyl acetoacetate | 11 | β-keto ester |

| Ethyl cyanoacetate | 9 | α-cyano ester |

*Estimated based on malonate analogs .

Ethyl Acetoacetate (CH₃COCH₂CO₂Et)

- Structure : β-Keto ester.

- Acidity: pKa 11, stronger than malonates due to resonance stabilization of the enolate by the keto group .

- Reactivity: Forms highly stable enolates, widely used in Claisen and Dieckmann condensations. Unlike this compound, it participates in ketone-based reactions.

- Applications: Synthesis of antimalarial drugs and heterocycles (e.g., thienopyridines ).

Diethyl Succinate (CH₂CH₂(CO₂Et)₂)

- Structure : Four-carbon dicarboxylic acid diester.

- Physical Properties: Higher molecular weight and hydrophobicity compared to malonates. In fulvic acid studies, diethyl succinate constituted 29% of components, far exceeding this compound (minor component) .

- Reactivity: Less reactive in enolate formation due to reduced α-hydrogen acidity.

Ethyl Malonyl Chloride (ClCOCH₂CO₂Et)

- Structure : Malonate ester with a reactive acyl chloride group.

- Reactivity : Highly electrophilic, used for acylations and polymer side-chain modifications . Contrasts with this compound, which undergoes esterification or decarboxylation.

Ethyl tert-Butyl Malonate (CH₂(CO₂Et)(CO₂tBu))

- Structure : Branched ester with tert-butyl and ethyl groups.

- Steric Effects : Bulky tert-butyl group hinders reactions like 1,5-hydrogen shifts in radical polymerizations, unlike linear malonates .

- Applications: Specialty monomer for sterically hindered polymers .

Research Findings and Case Studies

- Biological Activity: this compound derivatives exhibit antimicrobial properties when incorporated into heterocycles .

- Polymer Chemistry : Ethyl malonate-containing vinyl ethers yield low-molecular-weight polymers (Mn ~5000) due to steric hindrance, whereas linear analogs achieve higher Mn .

Actividad Biológica

Ethyl hydrogen malonate, also known as monoethyl malonate, is an organic compound with the molecular formula CHO. It is a dicarboxylic acid derivative that has garnered attention in various fields of research due to its biological activities and applications in organic synthesis. This article provides a detailed overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Overview

This compound is characterized by its pale yellow liquid form and solubility in water and various organic solvents. Its reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of tetramic acids and other biologically active compounds. The compound's involvement in metabolic pathways and its effects on cellular functions have made it a subject of interest in both pharmacological and biochemical studies.

Target of Action

This compound primarily acts as a reactant in several chemical reactions. Its structure allows it to participate in Dieckmann ring closure and Knoevenagel condensation , leading to the formation of diverse organic compounds with potential biological activities.

Biochemical Pathways

- Mitochondrial Function : Research indicates that this compound can impair mitochondrial transport mechanisms, specifically affecting succinate and malate transport in brain tissues. This impairment can disrupt energy metabolism, making it useful for studying mitochondrial dysfunctions associated with various diseases.

- Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing tetramic acids, which exhibit a range of biological activities including antibacterial, antifungal, and cytotoxic effects.

Antitumor Effects

This compound has been identified in extracts from the Hericium erinaceus mushroom, known for its antitumor properties. Studies have shown that these extracts can inhibit tumor growth in various animal models, suggesting that compounds derived from this compound may contribute to these effects.

Case Studies

A series of case studies have highlighted the relevance of this compound in clinical settings:

- Case Study 1 : A retrospective analysis involving six children diagnosed with ethylmalonic aciduria revealed significant developmental delays and metabolic disturbances linked to elevated levels of ethylmalonic acid—a metabolite associated with this compound metabolism. These cases underscore the compound's implications in neurometabolic disorders .

- Clinical Observations : Patients exhibited symptoms such as failure to thrive, purpura, and neurological deficits. Genetic analyses pointed towards mutations in the ETHE1 gene, which is involved in the metabolism of ethylmalonic acid. Treatment with metronidazole showed promise in reducing recurrent episodes of encephalopathy related to this condition .

Pharmacokinetics

The pharmacokinetic profile of compounds synthesized using this compound varies depending on their specific structures. The interactions with biological systems can lead to different absorption rates and metabolic pathways. For example, tetramic acids derived from this compound have shown varying degrees of bioavailability and efficacy against different pathogens.

Synthesis Routes

This compound can undergo several chemical reactions that enhance its utility as a synthetic intermediate:

- Alkylation : The enolate form can react with alkyl halides to produce substituted malonates.

- Condensation Reactions : It participates in Knoevenagel condensation reactions with aldehydes or ketones to yield α,β-unsaturated carbonyl compounds.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Effects | Found in Hericium erinaceus extracts; inhibits tumor growth |

| Impairment of Mitochondrial Function | Disrupts succinate and malate transport; useful for studying mitochondrial dysfunctions |

| Synthesis of Bioactive Compounds | Precursor for tetramic acids with antibacterial, antifungal, and cytotoxic properties |

| Neurometabolic Implications | Linked to ethylmalonic aciduria; associated with developmental delays and metabolic disturbances |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl hydrogen malonate in a laboratory setting?

this compound is typically synthesized via partial esterification of malonic acid with ethanol under acidic catalysis. A common approach involves controlled reaction conditions to avoid over-esterification (e.g., using stoichiometric ratios of ethanol and malonic acid with sulfuric acid as a catalyst). Post-synthesis purification often employs fractional distillation or recrystallization to achieve ≥98% purity .

Q. How should this compound be stored to maintain stability during long-term experiments?

Store in airtight containers at room temperature (15–25°C) away from oxidizers, heat sources, and moisture. According to GHS guidelines, it is classified as a "weakly water-hazardous" substance (WGK 1) and should not be stored near food or beverages. Use inert gas purging (e.g., nitrogen) for sensitive applications .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR can confirm ester and carboxylic proton environments (e.g., δ ~4.2 ppm for ethoxy protons, δ ~12.5 ppm for carboxylic acid protons) .

- GC-MS : Quantifies impurities and verifies molecular ion peaks (m/z 132.1 for [M+H]⁺) .

- Titration : Acid-base titration determines free carboxylic acid content .

Q. What safety precautions are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats. Use fume hoods for aerosol prevention .

- First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥10 minutes and seek medical attention .

- Ventilation : Maintain airflow >0.5 m/s to limit respiratory irritation (H335) .

Advanced Research Questions

Q. How does the α-hydrogen acidity of this compound influence its reactivity in nucleophilic substitutions?

The α-hydrogens adjacent to the carbonyl groups are acidic (pKa ~13) due to resonance stabilization of the enolate intermediate. This enables alkylation via deprotonation with bases like NaOEt, forming enolates that react with electrophiles (e.g., alkyl halides). Subsequent hydrolysis yields substituted malonic acids, which decarboxylate under heat .

Q. What experimental strategies resolve contradictions in kinetic data for this compound decomposition under oxidative conditions?

Studies show malonate derivatives undergo carbanion-mediated oxidation in alkaline environments. Conflicting kinetic data may arise from solvent polarity or catalyst choice. Controlled experiments using isotopic labeling (e.g., deuterated α-hydrogens) and ¹³C NMR can clarify reaction pathways and rate-determining steps .

Q. How do competing reaction pathways affect the enantioselective organocatalytic addition of this compound to α,β-unsaturated enones?

Pyrrolidinyl tetrazole catalysts (e.g., catalyst 1) promote asymmetric Michael additions. Competing pathways (e.g., racemic background reactions) are minimized by optimizing solvent polarity (e.g., toluene) and temperature (0–25°C). Enantiomeric excess (ee) >90% is achievable with 1.5 equivalents of malonate .

Q. What are the environmental implications of this compound degradation in aqueous systems?

While classified as WGK 1 (low water hazard), hydrolysis in alkaline water generates malonic acid, which may chelate metal ions and affect aquatic ecosystems. Biodegradation studies indicate moderate persistence (t½ ~30 days), necessitating controlled disposal via industrial incineration .

Q. How can thermal decomposition products of this compound be identified and mitigated during high-temperature reactions?

At >150°C, decarboxylation produces CO₂ and ethyl acetate. Combustion yields toxic fumes (e.g., acrid smoke). Use TGA-MS to monitor decomposition profiles and implement quenching protocols (e.g., rapid cooling, inert gas flushing) .

Propiedades

IUPAC Name |

3-ethoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGINADPHJQTSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147915 | |

| Record name | Ethyl hydrogen malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoethyl malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1071-46-1 | |

| Record name | Monoethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monoethyl malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 50 °C | |

| Record name | Monoethyl malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.